
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is notable for its applications in various scientific fields, particularly in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and intermediates to prevent any side reactions that could affect the purity of the final product .
化学反応の分析
Types of Reactions
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are used under controlled conditions to achieve desired substitutions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are often used as intermediates in the synthesis of dyes and pigments .
科学的研究の応用
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with other molecules .
類似化合物との比較
Similar Compounds
- 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
- 2-Naphthalenesulfonic acid derivatives
- Direct Black 22
Uniqueness
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .
特性
CAS番号 |
64577-47-5 |
|---|---|
分子式 |
C12H11N3O8S2 |
分子量 |
389.4 g/mol |
IUPAC名 |
5-amino-2-(2-nitro-4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O8S2/c13-7-1-3-10(12(5-7)25(21,22)23)14-9-4-2-8(24(18,19)20)6-11(9)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23) |
InChIキー |
GDRBOSMFJVSXRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


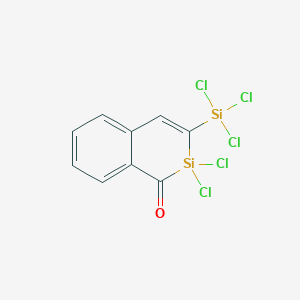
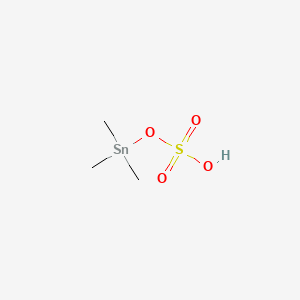
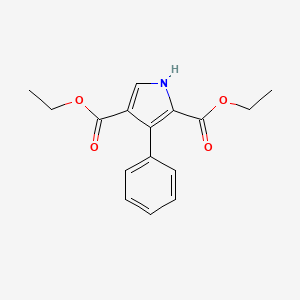

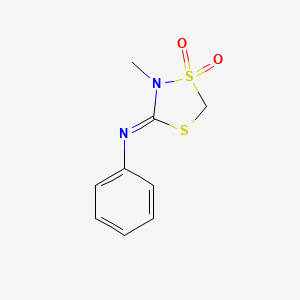
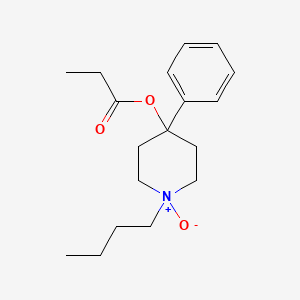
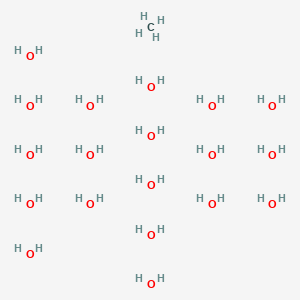
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

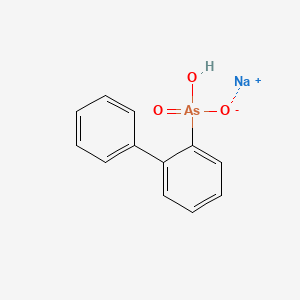

![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
